(4-Methoxyphenyl)diphenylmethanol

Crystallography Solid-State Chemistry Hydrogen Bonding

SPPS researchers often face a gap between overly labile DMT and overly stable trityl protecting groups. (4-Methoxyphenyl)diphenylmethanol (MMT-OH) bridges this with intermediate acid-lability, enabling selective removal under 1-2% TFA/DCM while Boc and tBu esters remain intact. • Distinct kinetic window for orthogonal Fmoc-SPPS deprotection • Ambient-stable alcohol avoids moisture-sensitive MMT-Cl storage • Convertible to MMT-Cl in situ via AcCl or SOCl₂ for immediate use Ideal for complex peptide synthesis and TT-0011 intermediate preparation.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 847-83-6
Cat. No. B1213315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)diphenylmethanol
CAS847-83-6
Synonyms(4-methoxyphenyl) diphenylmethanol
(p-methoxyphenyl) diphenylmethanol
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H18O2/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3
InChIKeyWCRRRAKYYPJJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxyphenyl)diphenylmethanol Sourcing & Specifications


(4-Methoxyphenyl)diphenylmethanol (CAS 847-83-6), also designated 4-Methoxytrityl alcohol or MMT-OH, is a triarylmethanol derivative characterized by a central hydroxyl-bearing carbon bonded to two phenyl rings and one 4-methoxyphenyl substituent, with molecular formula C20H18O2 and a molecular weight of 290.36 g/mol [1]. This compound is commercially available as a white to off-white crystalline solid, insoluble in water but soluble in organic solvents including methanol, ethanol, and benzene [2], and serves as a versatile precursor in organic synthesis, primarily for the preparation of the 4-methoxytrityl (MMT) protecting group [3] and as an intermediate in the synthesis of specialized pharmaceutical candidates including TT-0011 .

(4-Methoxyphenyl)diphenylmethanol vs. Trityl Alcohol


The presence of a single para-methoxy substituent on one aryl ring fundamentally alters the electronic character, deprotection kinetics, and solid-state behavior of (4-Methoxyphenyl)diphenylmethanol relative to unsubstituted triphenylmethanol (trityl alcohol). The electron-donating methoxy group increases the electron density on the central carbon, enhancing the stability of the derived trityl cation and thereby modifying the acid-lability profile of its corresponding protecting group derivatives [1]. This substitution creates an intermediate reactivity between the unsubstituted trityl group (slow cleavage) and the 4,4′-dimethoxytrityl (DMT) group (fast cleavage), establishing a distinct kinetic window for selective deprotection in complex synthetic sequences [2]. Furthermore, the compound exhibits a unique tetrameric hydrogen-bonding architecture in the crystalline state that is not observed with the parent trityl alcohol [3], indicating that its physical properties and crystallization behavior are not predictable from simpler analogs.

(4-Methoxyphenyl)diphenylmethanol Selection Evidence


Tetrameric Hydrogen-Bonding Assembly

Single-crystal X-ray diffraction analysis demonstrates that (4-Methoxyphenyl)diphenylmethanol crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit, which assemble via O-H···O hydrogen bonds into centrosymmetric tetramers displaying a D33(11)[R22(16)] hydrogen-bonding pattern [1]. This tetrameric motif is structurally distinct from the intramolecular hydrogen-bonding behavior observed in the comparator tris(2-methoxyphenyl)methanol, wherein the hydroxy H atoms are disordered over two sites and form intramolecular O-H···O bonds with methoxy oxygen atoms rather than the intermolecular tetrameric assembly [1].

Crystallography Solid-State Chemistry Hydrogen Bonding

Acid-Lability of MMT Protecting Group

The 4-methoxytrityl (MMT) protecting group derived from (4-Methoxyphenyl)diphenylmethanol occupies a critical intermediate position in the acid-lability spectrum of the trityl protecting group series. Comparative deprotection studies reveal that under identical mild acidic conditions, approximately 4–5% of the unsubstituted trityl (Trt) group is removed, whereas the MMT group exhibits substantially faster cleavage kinetics [1]. At the other extreme, the 4,4′-dimethoxytrityl (DMT) group is cleaved with even greater facility under the same conditions [2]. This graded reactivity profile (Trt < MMT < DMT) enables orthogonal deprotection strategies in multistep syntheses where selective removal of one protecting group in the presence of others is required [3].

Protecting Group Chemistry Solid-Phase Synthesis Oligonucleotide Synthesis

Physicochemical Comparison with 4-Methoxytrityl Chloride

(4-Methoxyphenyl)diphenylmethanol is distinguished from its chloride derivative (4-methoxytrityl chloride, CAS 14470-28-1) by fundamental physicochemical parameters that dictate storage, handling, and synthetic utility. The alcohol exhibits a melting point of 82 °C, whereas the corresponding chloride melts at 122–124 °C . The alcohol is insoluble in water but soluble in methanol, ethanol, and benzene, while the chloride is moisture-sensitive and requires anhydrous handling [1]. The alcohol serves as a stable, non-hydrolyzable precursor for in situ generation of the chloride via reaction with acetyl chloride or thionyl chloride, providing procurement flexibility for laboratories that prefer to prepare the active protecting group reagent fresh immediately prior to use .

Analytical Chemistry Quality Control Precursor Stability

Natural Occurrence in Humulus lupulus

(4-Methoxyphenyl)diphenylmethanol has been isolated and structurally characterized as a natural product from Humulus lupulus (common hops), as documented in the primary literature and subsequently indexed in the National Cancer Institute's terminology database [1][2]. This natural occurrence distinguishes it from many closely related synthetic triarylmethanols, which lack documented natural provenance. The identification of this compound in a widely studied botanical species with established industrial and pharmacological relevance provides a basis for natural product authentication studies and metabolomic investigations.

Natural Product Chemistry Botanical Metabolomics Phytochemistry

Key Intermediate for TT-0011 Synthesis

(4-Methoxyphenyl)diphenylmethanol is explicitly specified as an intermediate for the preparation of TT-0011, a research compound with documented applications . This defined synthetic role provides a validated use case that distinguishes the compound from generic triarylmethanols lacking established downstream applications. The commercial availability of the compound at 94% purity from major chemical suppliers, with explicit reference to this application, indicates that the material meets the purity requirements for this specific synthetic transformation .

Medicinal Chemistry Pharmaceutical Intermediates Process Chemistry

(4-Methoxyphenyl)diphenylmethanol Application Scenarios


Orthogonal Protection in Solid-Phase Synthesis

The intermediate acid-lability of the 4-methoxytrityl (MMT) group, as established by comparative deprotection kinetics between trityl and dimethoxytrityl analogs [1], makes (4-Methoxyphenyl)diphenylmethanol the preferred precursor for orthogonal protection of amine or hydroxyl functionalities. In Fmoc-based solid-phase peptide synthesis, the MMT group can be selectively removed under mild acidic conditions (e.g., 1–2% TFA in dichloromethane) that leave other acid-labile groups such as Boc and tert-butyl esters intact, while being substantially more stable than the DMT group under the same conditions [2]. This kinetic window enables sequential deprotection steps without resorting to harsher conditions that may compromise peptide integrity or solid-support stability.

Crystallographic Reference for Hydrogen-Bonding Studies

The fully characterized crystal structure of (4-Methoxyphenyl)diphenylmethanol, determined by single-crystal X-ray diffraction at 294 K with Mo Kα radiation, provides a definitive reference for studies of hydrogen-bonding topology in triarylmethanol systems [1]. The centrosymmetric tetrameric assembly with its D33(11)[R22(16)] hydrogen-bonding pattern represents a well-defined supramolecular motif that can serve as a benchmark for computational modeling of O-H···O hydrogen-bond networks and for comparative analysis with other substituted triarylmethanols [1]. The availability of full crystallographic data including unit cell parameters (a = 10.1013 Å, b = 11.82 Å, c = 14.1077 Å, α = 77.388°, β = 85.339°, γ = 74.803°) enables rigorous comparative structural studies.

Reference Material for Humulus lupulus Metabolomics

Given its documented isolation from Humulus lupulus (hops) and subsequent registration in the National Cancer Institute terminology database [1], (4-Methoxyphenyl)diphenylmethanol serves as an authenticated reference standard for metabolomic profiling and phytochemical authentication of hops-derived materials. This application is particularly relevant for quality control laboratories in the brewing industry, botanical supplement manufacturers, and natural product chemistry research groups investigating the chemical constituents of Humulus lupulus [2]. The compound's defined physicochemical properties (melting point 82 °C, solubility profile) facilitate its use as a calibration standard in HPLC and GC-MS analyses of hops extracts.

Stable Precursor for 4-Methoxytrityl Chloride Generation

The superior ambient stability of (4-Methoxyphenyl)diphenylmethanol compared to the moisture-sensitive 4-methoxytrityl chloride derivative (CAS 14470-28-1) positions the alcohol as the optimal procurement choice for laboratories that prefer to generate the active chloride reagent in situ immediately prior to use [1]. The alcohol can be quantitatively converted to the chloride via established procedures using acetyl chloride or thionyl chloride, and the 40–42 °C melting point differential provides a convenient means of verifying conversion [2]. This procurement strategy eliminates the need for specialized anhydrous storage conditions and reduces waste from hydrolyzed chloride stock.

Technical Documentation Hub

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